molecular formula C20H22N4O3 B2819995 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-27-3

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Número de catálogo: B2819995
Número CAS: 2034534-27-3
Peso molecular: 366.421
Clave InChI: JYSNWIGRICLTOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a piperidine ring conjugated to a 3,5-dimethylisoxazole moiety via an acetyl linker. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes such as kinases, phosphatases, and phosphodiesterases .

Propiedades

IUPAC Name

3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-17(14(2)27-22-13)10-19(25)23-9-5-6-15(11-23)24-12-21-18-8-4-3-7-16(18)20(24)26/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNWIGRICLTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

The compound’s structural and functional similarities to other quinazolinone derivatives and kinase inhibitors can be inferred from the provided evidence. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield (Reported)
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (Target Compound) Quinazolinone Piperidinyl-acetyl-3,5-dimethylisoxazole Not explicitly reported (kinase inhibition hypothesized) Not reported
Compound 19 () Pyrimido-oxazine Endo-3-azabicyclo[3.2.1]octane, 4-cyano-2-fluorophenyl Not explicitly reported 50%
2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one () Quinazolinone + Pyrazolo-pyrimidine Trifluoromethylbenzyl, pyrazolo-pyrimidine-amine-fluorophenol PI3K inhibition (patented) Not reported

Key Points of Comparison

Structural Complexity :

  • The target compound employs a simpler isoxazole-piperidine substituent compared to the pyrazolo-pyrimidine and bicyclic frameworks in and . This may enhance metabolic stability but reduce target specificity .
  • Compound 19 () features a fused pyrimido-oxazine and azabicyclo structure, likely optimizing binding to sterically demanding enzyme pockets.

Biological Activity: The compound explicitly targets PI3K, a critical node in oncogenic signaling. Its pyrazolo-pyrimidine group and trifluoromethylbenzyl substituent enhance hydrophobic interactions with kinase ATP-binding pockets .

Synthetic Feasibility: Compound 19 () achieves a moderate 50% yield, reflecting challenges in synthesizing bicyclic systems.

Hypotheses for Further Research

  • The target compound could be optimized for selective kinase inhibition (e.g., EGFR or PI3K) by introducing electron-withdrawing groups (e.g., fluorine) to enhance binding affinity, as seen in .
  • Comparative pharmacokinetic studies with Compound 19 may clarify the metabolic impact of bicyclic vs. monocyclic substituents.

Q & A

Q. What are the established synthetic routes for 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with cyclocondensation of anthranilic acid derivatives to form the quinazolinone core. Subsequent functionalization of the piperidine ring with the 3,5-dimethylisoxazole-acetyl group requires coupling agents like EDCI/HOBt. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in heterogeneous systems .
  • Key Optimization Steps :
StepReagents/ConditionsYield Improvement
Quinazolinone formationAcetic anhydride, reflux~60-70%
Piperidine substitutionDCM, EDCI/HOBt, 0°C→RT~75%
Final purificationColumn chromatography (EtOAc/hexane)Purity >95%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., quinazolinone C=O at ~165 ppm, isoxazole CH3 at ~2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₃N₅O₃, calc. 401.18 g/mol) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine-acetyl linkage .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :
  • Anticancer : MTT assay (IC₅₀ vs. HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Modify substituents : Replace 3,5-dimethylisoxazole with pyridine (electron-withdrawing groups) to enhance kinase inhibition .
  • Piperidine ring rigidity : Introduce sp³-hybridized carbons to restrict conformational flexibility and improve binding to G-protein-coupled receptors .
  • Example SAR Data :
ModificationBiological Activity (IC₅₀)Target Selectivity
3,5-Dimethylisoxazole1.2 µM (EGFR)Moderate
Pyridin-3-yl substitution0.8 µM (PI3Kδ)High

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Reproduce assays : Standardize cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
  • Orthogonal validation : Confirm anticancer activity via apoptosis (Annexin V/PI flow cytometry) alongside MTT .
  • Crystallographic analysis : Resolve binding modes to explain potency variations (e.g., hydrogen bonding with quinazolinone C=O vs. hydrophobic isoxazole interactions) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess logP (~2.5) and aqueous solubility (<10 µM), suggesting need for prodrug strategies .
  • Docking (AutoDock Vina) : Identify key residues (e.g., EGFR Thr790) for covalent bond formation .
  • MD Simulations : Evaluate stability of piperidine-isoxazole conformation in lipid bilayers .

Q. What mechanistic studies elucidate its interaction with phosphoinositide 3-kinase (PI3K) isoforms?

  • Methodological Answer :
  • Kinase inhibition profiling : Use SelectScreen™ against PI3Kα/β/γ/δ .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to PI3Kγ .
  • Mutagenesis : Clone PI3Kγ H1047R mutant to test resistance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.